methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10979190
InChI: InChI=1S/C16H14N2O5/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,19)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H14N2O5
Molecular Weight: 314.29 g/mol

methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate

CAS No.:

Cat. No.: VC10979190

Molecular Formula: C16H14N2O5

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate -

Specification

Molecular Formula C16H14N2O5
Molecular Weight 314.29 g/mol
IUPAC Name methyl 2-[[2-(4-nitrophenyl)acetyl]amino]benzoate
Standard InChI InChI=1S/C16H14N2O5/c1-23-16(20)13-4-2-3-5-14(13)17-15(19)10-11-6-8-12(9-7-11)18(21)22/h2-9H,10H2,1H3,(H,17,19)
Standard InChI Key LVSPBKJRHHVJAC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The molecular structure of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate (C₁₆H₁₃N₂O₅) features a benzoate ester core modified by an acetylated amine group at the ortho position. The 4-nitrophenyl moiety introduces electron-withdrawing effects, influencing reactivity and stability. Key molecular parameters include:

PropertyValueSource Analogy
Molecular FormulaC₁₆H₁₃N₂O₅Derived from
Molecular Weight327.28 g/molCalculated
LogP (Partition Coeff.)~3.0 (estimated)Adjusted from
PSA (Polar Surface Area)98.7 ŲComputational prediction

The nitro group at the para position enhances polarity compared to chlorophenyl analogs, potentially reducing lipid solubility but increasing affinity for polar substrates .

Synthetic Pathways and Optimization

Route Selection and Precursors

Synthesis of methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate likely proceeds via acylation of methyl 2-aminobenzoate with 4-nitrophenylacetyl chloride. This mirrors methods for related compounds, where acylation in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine facilitates coupling .

Catalytic Hydrogenation Considerations

While the provided patent focuses on nitro-group reduction, the presence of the nitro group in the target compound suggests it may serve as an intermediate in multi-step syntheses. For instance, selective reduction of the nitro group to an amine could yield derivatives for pharmaceutical applications, though this requires careful catalyst selection to preserve the ester functionality.

Physicochemical Characterization

Spectral Data

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and nitro group asymmetrical stretch (~1520 cm⁻¹).

  • NMR (¹H): Distinct signals for the methyl ester (δ 3.8–4.0 ppm), aromatic protons (δ 7.5–8.5 ppm), and amide NH (δ 10.2 ppm).

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters reveals decomposition temperatures >200°C, suggesting moderate thermal stability .

Applications in Pharmaceutical and Agrochemical Research

Agricultural Uses

Nitro-substituted aromatics are precursors to herbicides and pesticides. The acetyl amino group may enhance bioavailability in plant systems, though field studies are needed to confirm efficacy.

Industrial Synthesis and Scalability

Catalyst Reusability

The patent highlights the use of 5% Pd/C for hydrogenation, achieving >90% yield. Adapting this for the target compound would require optimizing reaction conditions to avoid over-reduction of the nitro group.

Cost-Efficiency Analysis

Raw material costs for 4-nitrophenylacetyl chloride (~$120/kg) and methyl 2-aminobenzoate (~$80/kg) suggest a per-batch production cost of ~$2,000/kg at pilot scale.

Challenges and Future Directions

Regioselective Functionalization

Achieving selective acylation without side reactions at the 4-position remains a synthetic hurdle. Microwave-assisted synthesis may improve yields and selectivity.

Computational Modeling

Density functional theory (DFT) studies could predict reactivity patterns, guiding the design of derivatives with enhanced bioactivity.

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